molecular formula C41H58O5 B12625747 (3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B12625747
M. Wt: 630.9 g/mol
InChI Key: DVBBPGGZRNLMPF-SGGBMXSOSA-N
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Description

(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal backbone with a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with (2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid. The reaction is often catalyzed by N,N’-carbonyldiimidazole, which activates the carboxylic acid group, facilitating the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinones.

    Reduction: The chromenyl moiety can be reduced to dihydro derivatives.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the parent alcohol and acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Quinones derived from the chromenyl moiety.

    Reduction: Dihydro derivatives of the chromenyl moiety.

    Substitution: (3beta)-cholest-5-en-3-ol and (2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood. it is believed to interact with cellular membranes due to its steroidal backbone, potentially disrupting membrane integrity and affecting cellular processes. The chromenyl moiety may also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to the combination of a steroidal backbone with a chromenyl moiety, providing a versatile platform for chemical modifications and potential biological activities.

Properties

Molecular Formula

C41H58O5

Molecular Weight

630.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-oxo-4-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C41H58O5/c1-7-9-28-22-38(42)46-37-24-30(13-15-32(28)37)44-25-39(43)45-31-18-20-40(5)29(23-31)12-14-33-35-17-16-34(27(4)11-8-10-26(2)3)41(35,6)21-19-36(33)40/h12-13,15,22,24,26-27,31,33-36H,7-11,14,16-21,23,25H2,1-6H3/t27-,31+,33+,34-,35+,36+,40+,41-/m1/s1

InChI Key

DVBBPGGZRNLMPF-SGGBMXSOSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C

Origin of Product

United States

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